5-甲氧基-2-甲基-1-苯并呋喃-3-甲酸2-甲氧基乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

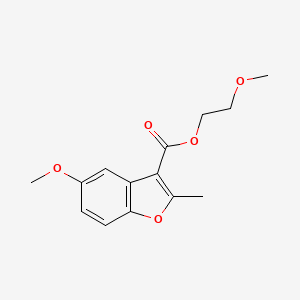

The compound of interest, 2-Methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, is a derivative of benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings. Benzofuran derivatives are known for their diverse biological activities and have been studied for their potential use in various therapeutic applications, including antimicrobial and antileukemic treatments .

Synthesis Analysis

The synthesis of benzofuran derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds often starts with a simple benzofuran or phenol derivative, which is then functionalized through various chemical reactions. In one study, halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were prepared using 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid as the starting material . Another approach involved the one-pot synthesis of benzofuran derivatives using a Pummerer reaction followed by desulfurization . Additionally, an iridium-catalyzed intramolecular methoxy C-H addition to carbon-carbon triple bonds has been used to synthesize 3-substituted benzofurans from o-methoxyphenylalkynes .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of substituents on the benzofuran core, which can significantly influence the compound's chemical properties and biological activity. For example, the introduction of methoxy groups and other substituents can alter the electron distribution within the molecule, affecting its reactivity . The structures of these compounds are often confirmed using spectroscopic methods such as FTIR, (1)H NMR, and mass spectroscopy .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and additions. These reactions are utilized to introduce different functional groups into the benzofuran core, which can lead to the formation of compounds with potential biological activities. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved nucleophilic substitution and bromination steps . Similarly, the synthesis of antileukemic agents involved the introduction of a methoxyphenethyl group into a benzimidazole core .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the benzofuran core. These properties are crucial for the compound's potential application as a therapeutic agent, as they can affect its bioavailability and metabolism. The antimicrobial activity of benzofuran derivatives has been tested against various microorganisms, indicating the importance of these compounds in medicinal chemistry .

科学研究应用

抗菌活性

从5-羟基-2-甲基-3-苯并呋喃羧酸合成的5-甲氧基-2-甲基-1-苯并呋喃-3-甲酸2-甲氧基乙酯衍生物已被探索其抗菌潜力。该化合物的卤代和氨基烷基衍生物针对各种革兰氏阳性球菌、革兰氏阴性杆菌和酵母进行了测试,显示出在抗菌应用中的前景。衍生物的结构通过核磁共振光谱得到证实,对于一些化合物,还获得了X射线晶体结构,支持了它们在药物化学和药物开发中的潜力(Krawiecka et al., 2012)。

抗胆碱酯酶活性

在另一个重要的应用中,基于呋喃并苯并呋喃的分子骨架的衍生物,包括5-甲氧基-2-甲基-1-苯并呋喃-3-甲酸2-甲氧基乙酯,已被研究其抗胆碱酯酶活性。这些化合物对乙酰胆碱酯酶(AChE)和丁酰胆碱酯酶(BChE)均显示出有效的抑制作用,一些化合物表现出显着的选择性。该研究突出了这些化合物在治疗阿尔茨海默症等神经退行性疾病中的潜力,在这些疾病中,胆碱酯酶抑制剂起着至关重要的作用(Luo et al., 2005)。

可再生PET生产

5-甲氧基-2-甲基-1-苯并呋喃-3-甲酸2-甲氧基乙酯衍生物也已在可再生材料的背景下进行了研究。路易斯酸分子筛催化的乙烯与生物质衍生的呋喃之间的Diels-Alder和脱水芳构化反应的研究导致了生物基对苯二甲酸前体的生产。这项工作对于开发可持续的途径以从可再生资源生产聚对苯二甲酸乙二酯(PET),一种常见的塑料,从而减少对化石燃料的依赖至关重要(Pacheco et al., 2015)。

作用机制

Benzofurans

are a class of organic compounds that are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are also known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

属性

IUPAC Name |

2-methoxyethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-9-13(14(15)18-7-6-16-2)11-8-10(17-3)4-5-12(11)19-9/h4-5,8H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJXWSZGDYXQHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2531575.png)

![5-(3-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2531580.png)

![7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2531581.png)

![2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2531582.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2531585.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2531586.png)

![3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)](/img/structure/B2531588.png)

![2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2531589.png)

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride](/img/structure/B2531591.png)

![(Z)-2-((4-fluorophenyl)sulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2531592.png)